molecular formula C16H25NO B1201010 5-OH-Dpat CAS No. 68593-96-4

5-OH-Dpat

Katalognummer: B1201010
CAS-Nummer: 68593-96-4
Molekulargewicht: 247.38 g/mol
InChI-Schlüssel: MDBWEQVKJDMEMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

68593-96-4

Molekularformel

C16H25NO

Molekulargewicht

247.38 g/mol

IUPAC-Name

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h5-7,14,18H,3-4,8-12H2,1-2H3

InChI-Schlüssel

MDBWEQVKJDMEMK-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O

Kanonische SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O

Synonyme

2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene
5-hydroxy-2-(di-n-propylamino)tetralin
5-hydroxy-2-N,N-dipropylaminotetralin
5-hydroxy-2-N,N-dipropylaminotetralin hydrobromide
5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (+-)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (R)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (S)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin, (+-)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin, (R)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin, (S)-isomer
5-OH-DPAT

Herkunft des Produkts

United States

Beschreibung

Historical Context and Discovery of 5-OH-DPAT

This compound is a synthetic compound belonging to the aminotetralin chemical class wikipedia.org. Its development and initial characterization as a dopamine (B1211576) receptor agonist marked a notable advancement in neuropharmacological research. Early investigations into the structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin (B1209819) derivatives, such as those published in the mid-1980s, laid the groundwork for understanding its pharmacological profile wikipedia.org. This period saw a focused effort to synthesize and evaluate compounds with specific affinities for dopamine receptors, contributing to the broader understanding of dopaminergic signaling.

Rationale for Academic Investigation of Dopaminergic Tetralins

The academic investigation of dopaminergic tetralins stems from the inherent importance of the tetralin scaffold in medicinal chemistry. This bicyclic hydrocarbon forms a structural element in various biologically active compounds, including those with anti-Parkinsonian, antidepressant, and anti-inflammatory properties researchgate.net. The versatility of the tetralin ring system allows for the synthesis of derivatives that can interact with a range of neurotransmitter receptors, including those for dopamine and serotonin, which are critical for central nervous system (CNS) function ontosight.aiontosight.airesearchgate.net.

Dopamine itself is a pivotal neurotransmitter involved in numerous CNS functions, including motor control, motivation, emotion, and cognition. Imbalances in the dopaminergic system are implicated in the pathophysiology of various neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia researchgate.net. Consequently, compounds that can selectively modulate dopamine receptors are of significant interest for both fundamental research into these disorders and the potential development of therapeutic agents researchgate.net. The study of dopaminergic tetralins, therefore, provides valuable insights into receptor pharmacology and offers a framework for designing novel ligands with desired selectivity and efficacy.

Overview of this compound's Significance in Pre-clinical Neuropharmacology

This compound is recognized as a potent and selective dopamine receptor agonist, primarily targeting the D2 and D3 receptor subtypes wikipedia.org. A critical aspect of its pharmacology is its stereoselectivity; only the (S)-enantiomer exhibits agonist activity, while the (R)-enantiomer functions as a weak antagonist at D2 receptors wikipedia.orgaxonmedchem.comupf.edunih.gov. This enantiomeric difference has been exploited in research to dissect the specific roles of these receptor subtypes.

In pre-clinical neuropharmacology, this compound serves as a valuable tool for several applications:

Receptor Characterization and Mapping: Radiolabeled forms, such as [11C]-5-OH-DPAT, are utilized as agonist radioligands to map the distribution and function of D2 and D3 receptors in the brain using techniques like Positron Emission Tomography (PET) wikipedia.orgnih.gov. Studies have shown that this compound exhibits high affinity for D2 receptors, with an IC50 of 2.5 nM in rat striata nih.gov. Its binding is selective to dopaminergic regions of the striata and can be displaced by dopamine or D2 antagonists like sulpiride (B1682569) nih.gov. Furthermore, its binding is indicative of interaction with the high-affinity state of the D2 receptor nih.gov.

Kinetic Studies: Investigations into the binding kinetics of this compound enantiomers at the D2 receptor have revealed important insights. While both (S)- and (R)-5-OH-DPAT exhibit similar dissociation rate constants (koff) at wild-type D2 receptors, which are slower than those of endogenous dopamine, the association rate constant (kon) of (S)-5-OH-DPAT is higher than that of (R)-5-OH-DPAT, aligning with the observed higher potency of the (S)-enantiomer upf.edunih.gov. Mutations in conserved residues, such as S1935.42A, have been shown to impact the kon of (S)-5-OH-DPAT, reducing the potency difference between the enantiomers upf.edunih.gov.

Pharmacodynamic Investigations: this compound has been employed in studies exploring its effects on dopamine release and its potential in conditions like Parkinson's disease wikipedia.orgnih.govuniversiteitleiden.nlnih.gov. Pre-clinical research has explored transdermal iontophoresis as a method for controlled and sustained delivery of this compound, demonstrating its feasibility for achieving therapeutic levels in in vitro human skin models and in vivo animal models nih.govuniversiteitleiden.nlnih.gov. This delivery method allows for a linear increase in transport with drug concentration and current density, providing a means for managing dose titration nih.govnih.gov.

The detailed research findings regarding this compound's receptor binding characteristics and kinetic properties are summarized below:

Table 1: Receptor Binding Affinity and Kinetic Parameters of this compound Enantiomers at Dopamine D2 Receptors

CompoundReceptor SubtypeBinding Parameter (Rat Striata)Value (nM)Reference
(R,S)-5-OH-DPATD2IC502.5 nih.gov

Table 2: Kinetic Rate Constants at Wild-Type D2 Receptor

CompoundParameterDescriptionRelative Value (vs. Dopamine)Reference
(S)-5-OH-DPATkoffDissociation rateSlower upf.edunih.gov
(R)-5-OH-DPATkoffDissociation rateSlower upf.edunih.gov
(S)-5-OH-DPATkonAssociation rateHigher upf.edunih.gov
(R)-5-OH-DPATkonAssociation rateLower upf.edunih.gov

The selective agonistic properties and the availability of its enantiomers make this compound an indispensable compound for dissecting the complex roles of D2 and D3 dopamine receptors in various physiological and pathological states in pre-clinical research.

Chemical Synthesis and Enantiomeric Characterization of 5 Oh Dpat

Methodologies for Stereospecific Synthesis of 5-OH-DPAT

The differential pharmacological profiles of the (S) and (R) enantiomers of this compound necessitate stereospecific synthesis or resolution of the racemate to isolate the desired isomer. While only the (S)-enantiomer is an active agonist, the (R)-enantiomer acts as a weak antagonist at D2 receptors wikipedia.org.

A common strategy to obtain the individual enantiomers of aminotetralin derivatives involves the resolution of a racemic mixture. A described method for a closely related compound, 8-OH-DPAT, starts with the synthesis of the racemic compound, which is then separated into its R-(+) and S-(-) enantiomers. This separation is achieved using chiral mobile phase chromatography .

A synthetic route to a radiolabeled version of the parent racemic compound, (±)-8-hydroxy-2-(N,N-dipropylamino)-[2-³H]tetralin, provides a template for the synthesis of this compound. The synthesis commences from 1,7-dihydroxynaphthalene (B165257) and proceeds through several steps:

Methylation: The starting material is methylated.

Birch Reduction: This is followed by a Birch reduction to produce 8-methoxy-2-tetralone.

Reductive Amination: Reductive amination with n-propylamine and sodium cyanoborohydride introduces the propylamino group. For radiolabeling, a tritiated version of sodium cyanoborohydride is used.

Acylation and Reduction: The secondary amine is then acylated and subsequently reduced to yield the dipropylamino group, resulting in (±)8-methoxy-2-(N,N-dipropylamino)-[2-³H]tetralin.

Demethylation: Finally, treatment with concentrated hydrochloric acid removes the methyl group to give the desired hydroxyl group, yielding (±)-8-hydroxy-2-(N,N-dipropylamino)-[2-³H]tetralin .

Following the synthesis of the racemate, chiral chromatography is employed to resolve the (R) and (S) enantiomers .

Deuterium-labeled compounds are valuable tools in medicinal chemistry for studying drug metabolism and pharmacokinetics. A general method for the deuteration of aromatic compounds involves an H-D exchange reaction. This can be achieved using heavy water (D₂O) as the deuterium (B1214612) source in the presence of a catalyst, such as platinum on alumina. The reaction can be facilitated by microwave irradiation, which improves heating and reaction efficiency tn-sanso.co.jp.

For a compound like this compound, this strategy would involve reacting the parent molecule with D₂O and a suitable catalyst under controlled temperature and pressure to exchange specific protons with deuterium atoms. The synthesis of a specific deuterated analog like (R)-d₂-5-OH-DPAT would first require the synthesis of the (R)-enantiomer, followed by the deuteration reaction. The reaction conditions would need to be optimized to achieve the desired level of deuterium incorporation at specific positions.

Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. The development of prodrugs for this compound has been explored to improve its physicochemical properties, such as solubility. One study investigated four novel ester prodrugs: glycine-, proline-, valine-, and beta-alanine-5-OH-DPAT nih.gov.

The chemical stability of these prodrugs is a critical factor in their viability. The stability of valine- and beta-alanine-5-OH-DPAT was found to be acceptable for further studies. These two prodrugs also demonstrated increased solubility compared to the parent compound, with a 4-fold and 14-fold increase, respectively nih.gov. The beta-alanine-5-OH-DPAT prodrug was identified as a particularly promising candidate due to its favorable balance of stability, transport efficiency, and enzymatic conversion nih.gov.

ProdrugSolubility Increase (vs. This compound)Chemical Stability
Valine-5-OH-DPAT4-foldAcceptable
Beta-alanine-5-OH-DPAT14-foldAcceptable

Analytical Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is essential to ensure the desired pharmacological activity and to avoid potential off-target effects from the unwanted enantiomer.

A specific and effective method for determining the enantiomeric purity of this compound is chiral ion-pair chromatography nih.gov. This technique involves the use of a chiral counter-ion in the mobile phase to form diastereomeric ion pairs with the enantiomers of the analyte. These diastereomeric complexes can then be separated on a standard HPLC column.

For the separation of (R)- and (S)-5-OH-DPAT, N-benzyloxycarbonylglycyl-L-proline has been successfully used as the chiral counter ion. This method was able to determine the enantiomeric purity of (R)-5-OH-DPAT to be greater than 99.7% nih.gov.

Key Parameters in Chiral Ion-Pair Chromatography:

Chiral Counter-Ion: The choice of the counter-ion is crucial for achieving separation and depends on the analyte's properties nih.gov.

Mobile Phase Composition: The pH, concentration of the counter-ion, and the organic modifier in the mobile phase all affect the retention and resolution of the enantiomers slideshare.net.

Stationary Phase: Typically, a reversed-phase column is used medcraveonline.com.

Structural Analysis and Conformational Considerations

The three-dimensional structure and conformational flexibility of this compound are important for its interaction with dopamine (B1211576) receptors. The conformational preferences of this compound have been investigated using a combination of molecular mechanics (MMP2) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy.

Studies have shown a good correlation between the experimentally determined conformational distribution from NMR data and the calculated conformations from molecular mechanics. The analysis revealed that this compound preferentially adopts a half-chair conformation where the nitrogen substituent is in a pseudoequatorial position. This conformational preference is believed to be important for its biological activity.

In contrast, a related compound, 5-hydroxy-2-methyl-2-(di-n-propylamino)tetralin, which is inactive as a dopamine agonist, shows a preference for a conformation with a pseudoaxial nitrogen substituent. However, the difference in conformational energy is not considered large enough to be the sole reason for its lack of activity. It is suggested that the steric hindrance from the C(2)-methyl group prevents proper binding to the dopamine receptors.

Advanced Methodologies for Investigating 5 Oh Dpat

Radioligand Development and In Vivo Imaging Techniques

The development of radiolabeled 5-OH-DPAT has significantly advanced the study of dopamine (B1211576) receptor distribution and function in the living brain.

Radiosynthesis of Carbon-11 Labeled this compound ([11C]-5-OH-DPAT)

Radiosynthesis of [11C]-5-OH-DPAT is a critical step for its application in imaging studies. This process typically involves the synthesis of [11C]-1-propionyl chloride, followed by a coupling reaction with an appropriate secondary amine precursor to form an amide. This amide is then reduced to yield the desired tertiary amine product. wikidoc.org The final radiolabeled product is purified using reverse-phase high-performance liquid chromatography (HPLC). Radiochemical yields for this process typically range from 5-10% within 60-75 minutes from the end of 11CO2 trapping, achieving specific activities in the range of 250-1,000 Ci/mmol. wikidoc.org

Application in Positron Emission Tomography (PET) Research for D2/D3 Receptor Mapping

[11C]-5-OH-DPAT serves as an agonist radioligand for mapping the distribution and function of D2 and D3 receptors in the brain, particularly in regions rich in dopaminergic innervation such as the striatum. nih.govwikipedia.orgwikipedia.org PET studies in animal models, including rats and rhesus monkeys, have demonstrated the selective localization of [11C]-5-OH-DPAT in the striata, exhibiting rapid and reversible kinetics. wikipedia.orgtocris.com For instance, in a rhesus monkey PET study, the ratio between striata and cerebellum approached approximately 2 at 40 minutes post-injection. wikipedia.org

The application of [11C]-5-OH-DPAT in PET research is particularly valuable for assessing the high-affinity (HA) state of D2 receptors, which is considered the functional state of the receptor and may be altered in certain disease states. wikidoc.orgwikipedia.org Studies have shown that the binding of [11C]-5-OH-DPAT to D2 receptors in the striatum is displaceable by dopamine D2 receptor antagonists like sulpiride (B1682569) and by endogenous dopamine. wikipedia.org Furthermore, the selective binding to the striata is significantly reduced in the presence of the GTP analog, Gpp(NH)p, indicating that [11C]-5-OH-DPAT binds to the high-affinity state of the D2 receptor. wikipedia.org

In Vitro and Ex Vivo Autoradiographic Binding Studies

In vitro and ex vivo autoradiographic binding studies are instrumental in characterizing the binding properties of this compound at a tissue level. These studies involve incubating brain slices with [11C]-5-OH-DPAT. wikidoc.orgwikipedia.orgtocris.com

Key Findings from Autoradiographic Studies:

Selective Binding: In vitro autoradiographs of rat brain slices reveal selective binding of [11C]-5-OH-DPAT to dopaminergic regions within the striata. wikidoc.orgwikipedia.org

Displacement: This selective binding can be displaced by sulpiride, a D2 receptor antagonist, and by varying concentrations of dopamine, confirming the specificity of this compound for dopamine receptors. wikipedia.org

High-Affinity State Binding: The binding of [11C]-5-OH-DPAT to the striata in rat brain slices is significantly reduced or abolished in the presence of the non-hydrolyzable GTP analog, Gpp(NH)p. wikipedia.orgcenmed.com This observation is indicative of the binding of [11C]-5-OH-DPAT to the high-affinity state of the D2 receptor, which is coupled to G-proteins. wikipedia.orgcenmed.com

Ex Vivo Confirmation: Ex vivo autoradiographic studies in rats have further corroborated the selective binding of [11C]-5-OH-DPAT to the striata. wikipedia.orgcenmed.com

These studies collectively demonstrate the utility of [11C]-5-OH-DPAT as a radioligand for investigating the high-affinity state of D2/D3 receptors.

In Vivo Microdialysis for Neurochemical Monitoring

In vivo microdialysis is a powerful technique used to monitor extracellular concentrations of neurochemicals in specific brain regions of living animals. This method allows for the dynamic assessment of neurotransmitter release and the effects of pharmacological agents.

Measurement of Extracellular Dopamine and this compound Concentrations in Specific Brain Regions (e.g., Striatum)

Microdialysis is employed to measure the extracellular levels of dopamine and this compound in specific brain regions, such as the striatum. fishersci.ca This technique involves implanting a microdialysis probe into the brain region of interest, through which a physiological solution is perfused. Substances from the extracellular fluid diffuse across a semipermeable membrane at the tip of the probe into the perfusate, which is then collected and analyzed. fishersci.ca

Research Findings:

Studies using in vivo microdialysis have investigated the pharmacokinetic and pharmacodynamic properties of this compound, particularly its active (S)-enantiomer. For instance, in anesthetized animal models, microdialysis has been used to simultaneously monitor striatal dopamine levels and this compound concentrations. fishersci.ca These studies have shown that this compound can induce a strong and reversible pharmacodynamic effect, specifically influencing dopamine release in the striatum. fishersci.ca The ability to continuously monitor both the administered compound and its neurochemical effects in real-time provides invaluable data for understanding the in vivo actions of this compound and its impact on dopaminergic neurotransmission. fishersci.ca

Mutagenesis and Homology Modeling Studies in Receptor Research

Mutagenesis and homology modeling studies are crucial for elucidating the molecular mechanisms underlying the interaction of ligands like this compound with their target receptors, particularly dopamine D3 receptors. These advanced methodologies provide insights into the specific amino acid residues involved in ligand binding and receptor activation.

Site-directed mutagenesis involves altering specific amino acid residues within the receptor protein to observe the impact on ligand binding and receptor function. For this compound, such studies have focused on residues within the agonist binding pocket of D3 receptors, which are known to be important for agonist binding activity. wikipedia.orgdaneshyari.com

Key Findings from Mutagenesis Studies:

Ser192 Importance: Mutation of Ser192 to Alanine (Ser192A) in the D3 receptor has been shown to result in a significant loss of activity for various agonist compounds, with the most pronounced loss observed for this compound and related 5-hydroxy derived molecules. wikipedia.orgdaneshyari.com This suggests that Ser192 plays a critical role, likely through hydrogen bonding with the catechol moiety of dopamine and similar agonists, in the binding and activation of the D3 receptor. wikipedia.org

Other Residues: Other residues, such as Thr369 in transmembrane (TM) domain 7, have also been investigated, revealing their involvement in the interaction profile of this compound and other agonists with the D3 receptor. wikipedia.orgdaneshyari.com

Homology modeling complements mutagenesis by providing a three-dimensional structural framework of the receptor, allowing researchers to visualize and predict how ligands interact with the binding site. By building models of dopamine receptors based on the known structures of related G-protein coupled receptors (GPCRs), the binding modes of compounds like this compound can be simulated. wikipedia.org

Insights from Homology Modeling:

Homology modeling has indicated specific hydrogen bonding interactions between this compound and residues within the D3 receptor binding pocket. wikipedia.org These models help explain the observed changes in binding affinity and activity following targeted mutations, providing a molecular basis for the pharmacological profile of this compound. wikipedia.orgdaneshyari.com

The combined approach of mutagenesis and homology modeling allows for the development of hypotheses regarding structural determinants that govern high-affinity binding, selective binding, or differences in ligand binding, thereby deepening the understanding of this compound's mechanism of action at dopamine receptors. wikipedia.org

Pre Clinical Therapeutic Investigations and Translational Prospects

Novel Drug Delivery Systems (e.g., Transdermal Iontophoresis) for Controlled Administration

The development of novel drug delivery systems for 5-OH-DPAT, particularly transdermal iontophoresis, has shown significant promise in pre-clinical investigations for achieving controlled and sustained administration. Iontophoresis is a non-invasive physical method that enhances the percutaneous penetration of charged molecules by applying a small electrical current across the skin nih.govguidetomalariapharmacology.org. This approach offers the advantage of bypassing hepatic first-pass metabolism, providing an alternative to oral drug delivery nih.gov. The primary mechanisms by which iontophoresis facilitates drug delivery across the skin are electrorepulsion and electroosmosis guidetomalariapharmacology.org. Electrorepulsion involves the direct effect of the applied electric field on the charged permeant, while electroosmosis results from the net negative charge of the skin at physiological pH guidetomalariapharmacology.org.

In vitro studies have demonstrated the feasibility and potential of transdermal iontophoretic delivery of this compound across human stratum corneum (HSC) and dermatomed human skin (DHS) wikipedia.orgwikipedia.org. Research has meticulously investigated various parameters influencing the flux of this compound, including donor solution pH, drug donor concentration, current density, and the presence of co-ions like NaCl guidetomalariapharmacology.orgwikipedia.orgwikipedia.orgnih.gov.

Detailed Research Findings:

Influence of pH: An increase in donor solution pH from 3 to 5 led to a significant increase in this compound flux, likely due to the influence of skin perm-selectivity and competition with hydrogen ions. Further increasing the pH to 6 did not result in additional flux enhancement guidetomalariapharmacology.orgwikipedia.orgwikipedia.org. The optimal pH for iontophoretic delivery is generally where the compound exists predominantly in an ionized form guidetomalariapharmacology.org.

Concentration and Current Density: The iontophoretic transport of this compound was found to increase linearly with both drug donor concentration and applied current density (e.g., 0.25-0.5 mA/cm²) wikipedia.orgwikipedia.orgsigmaaldrich.com. This linear relationship is crucial as it provides a convenient method for managing dose titration, particularly for conditions like Parkinson's disease therapy wikipedia.orgwikipedia.orgsigmaaldrich.com.

Effect of Co-ions: An increase in the concentration of sodium chloride (NaCl) dramatically reduced the flux of this compound. This reduction is attributed to ion competition, where extraneous ions compete with the drug ions for transport across the skin guidetomalariapharmacology.orgwikipedia.orgwikipedia.orgzhanggroup.org. Lowering the Na+ concentration in the donor phase from 78 to 10 mM resulted in a 2.5-fold enhancement of the steady-state flux nih.gov.

Skin Type Variability: Studies comparing HSC and DHS revealed that iontophoretic transport was less efficient with dermatomed human skin, and the response in the flux profile (switching current on and off) was shallower compared to human stratum corneum wikipedia.orgwikipedia.org.

Delivery Rate Potential: Under optimized conditions, a delivery rate of 104 µg of this compound per cm² patch per hour was deemed feasible in in vitro studies. This suggests that therapeutic levels could potentially be achieved with a smaller patch size compared to other agents like rotigotine (B252) wikipedia.orgwikipedia.org.

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationships: In vivo investigations using an anesthetized animal model (rat) confirmed a linear correlation between the in vivo flux of (S)-5-OH-DPAT and the applied current density, further supporting the titratability of drug delivery nih.govsigmaaldrich.com. These studies also demonstrated that transdermal iontophoresis of (S)-5-OH-DPAT resulted in a strong and reversible pharmacodynamic effect, specifically an increase in striatal dopamine (B1211576) release nih.govsigmaaldrich.com. Crucially, simultaneous PK-PD analysis indicated that steady delivery rates translate into continuous dopaminergic stimulation, which can be beneficial for reducing side effects associated with the symptomatic treatment of Parkinson's disease nih.govsigmaaldrich.com.

Prodrug Strategies: The exploration of prodrugs for this compound has also been undertaken to further enhance transdermal iontophoretic delivery uni-freiburg.de. For instance, β-alanine-5-OH-DPAT, a prodrug, showed higher in vitro transport efficiency across human skin compared to the parent compound uni-freiburg.de. While initial plasma concentrations were lower, the prodrug exhibited higher post-iontophoresis plasma concentrations, explained by delayed release due to hydrolysis and skin depot formation. This resulted in a prolonged pharmacological effect with a comparable maximum effect to this compound, highlighting the potential of prodrugs to optimize delivery by balancing transport rate and enzymatic conversion uni-freiburg.de.

Data Table:

Parameter InvestigatedEffect on this compound Iontophoretic FluxKey FindingsReferences
Donor Solution pHIncreased flux from pH 3 to 5Significant increase; no further increase at pH 6; attributed to skin perm-selectivity and H+ competition. guidetomalariapharmacology.orgwikipedia.orgwikipedia.org
Drug Donor ConcentrationLinear increase in transportDirect proportionality, allowing for dose titration. wikipedia.orgwikipedia.org
Current DensityLinear increase in transportDirect proportionality (e.g., 0.25-0.5 mA/cm²), enabling titratable drug delivery. wikipedia.orgwikipedia.orgsigmaaldrich.com
NaCl ConcentrationDramatically reduced fluxDue to ion competition; lowering Na+ from 78 to 10 mM enhanced flux 2.5-fold. wikipedia.orgwikipedia.orgnih.govzhanggroup.org
Skin TypeLess transport with DHS vs. HSCShallower flux profile response with DHS. wikipedia.orgwikipedia.org
Prodrug FormationVaried (e.g., β-alanine-5-OH-DPAT enhanced transport)Improved transport efficiency and prolonged pharmacological effect due to delayed release and skin depot formation. uni-freiburg.de

Future Research Directions for 5 Oh Dpat

Elucidation of Further Receptor Interaction Specificities and Biases

Advanced research aims to fully characterize the intricate receptor interaction specificities and signaling biases of 5-OH-DPAT and its derivatives. Studies have already revealed differential interactions of the (S)- and (R)-enantiomers of this compound with the D2 receptor. For instance, (S)-5-OH-DPAT is observed to form a crucial hydrogen bond with the S193^5.42 residue, whereas (R)-5-OH-DPAT preferentially interacts with S197^5.46. mdpi.com This differential interaction can influence the efficacy of agonists depending on the signaling pathway activated. mdpi.com

Furthermore, investigations into biased agonism have shown that (S)-5-OH-DPAT exhibits a "dopamine-like" coupling profile, indicating a balanced activation of G protein and β-arrestin pathways. nih.govresearchgate.net In contrast, (R)-5-OH-DPAT demonstrates a preference for G_oB protein coupling over β-arrestin 2 recruitment, suggesting a distinct signaling bias. nih.gov This functional selectivity is critical because compounds with G protein-coupling preference may lead to prolonged G protein-coupled inwardly-rectifying potassium (GIRK) channel responses, potentially reducing receptor desensitization. nih.gov Future research will continue to dissect these biases, including the role of specific residues like H6.55 in β-arrestin 2 recruitment and G protein subtype coupling specificity, to design ligands with tailored pharmacological profiles. nih.govresearchgate.net

The development of bivalent ligands derived from this compound also highlights the potential for uncovering novel receptor interaction specificities. These bivalent compounds, which feature a pharmacophore based on this compound, have shown significant cooperative gains in D2 receptor affinity and potency, with spacer length playing a pronounced role in influencing affinity. nih.govresearchgate.net For example, specific bivalent compounds demonstrated a 23-fold increase in D2 affinity and up to a 94-fold increase in D2 receptor activation potency compared to monovalent this compound. nih.gov

Table 1: Binding Affinity and Potency of Bivalent Ligands Derived from this compound at D2 Receptors

CompoundD2 Receptor Binding Affinity (Kᵢ, nM)D2 Receptor Potency (EC₅₀, nM)Fold Increase in Affinity vs. This compoundFold Increase in Potency vs. This compound
This compound59 nih.gov41 nih.gov--
Compound 11d2.5 nih.gov1.7 nih.gov23.6 nih.gov24.1 nih.gov
Compound 14b2.0 nih.gov0.44 nih.gov29.5 nih.gov93.2 nih.gov

Note: Data for bivalent ligands are representative examples from studies on novel bivalent molecules derived from this compound. nih.gov

Development of Advanced Research Tools and Probes Based on this compound Scaffolds

The unique pharmacological profile of this compound makes it an excellent scaffold for developing advanced research tools and probes. Radiolabelled ¹¹C-5-OH-DPAT is already utilized as an agonist radioligand for mapping the distribution and function of D2 and D3 receptors in the brain. wikipedia.org

Further research focuses on creating novel bivalent ligands, which, as mentioned, can achieve significantly enhanced affinity and potency at D2/D3 receptors. nih.govresearchgate.net These compounds, by varying linker lengths and structural elements, provide valuable probes for understanding receptor dimerization, allosteric modulation, and the structural requirements for optimal receptor interaction. nih.govresearchgate.net

Moreover, the exploration of biased agonism has led to the identification of D2 receptor agonists that selectively activate specific G-protein subtypes while inhibiting β-arrestin recruitment. acs.org Such G-protein biased D2 receptor agonists, potentially including those based on this compound scaffolds, are crucial tools for dissecting the mechanistic roles of β-arrestins in dopaminergic receptors involved in various neuropsychiatric disorders. acs.org These tools can help differentiate between desired therapeutic effects and potential side effects mediated by different signaling pathways. acs.org

The development of prodrugs of this compound is also an active area of research, aiming to improve pharmacokinetic properties, such as solubility and transdermal delivery efficiency. universiteitleiden.nl This includes investigating derivatives like valine- and β-alanine-5-OH-DPAT to optimize drug delivery and enhance the utility of this compound in research settings. universiteitleiden.nl

Optimizing Pre-clinical Models for Predictive Translational Outcomes

Optimizing preclinical models is crucial for translating findings with this compound into clinical applications. This compound is currently being studied in the treatment of Parkinson's disease, necessitating robust preclinical models. wikipedia.org

Recent advancements involve characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) relationships of (S)-5-OH-DPAT using transdermal iontophoresis in anesthetized animal models. universiteitleiden.nl This approach allows for controlled and reversible pharmacological responses, where striatal dopamine (B1211576) levels serve as a measurable pharmacodynamic endpoint. universiteitleiden.nl This methodology enables a more quantitative assessment of drug delivery and its impact on dopaminergic stimulation, which is vital for predicting translational outcomes and potentially reducing side effects in symptomatic Parkinson's disease treatment. universiteitleiden.nl

Preclinical models, such as the 6-hydroxydopamine (6-OHDA) rat model and MPTP monkey model of Parkinson's disease, are widely used to evaluate the anti-parkinsonian and anti-dyskinetic effects of dopaminergic agonists. nih.govresearchgate.net The predictive validity of these models is supported by the observation that medications known to modulate clinical L-DOPA-induced dyskinesia (LID) in patients show comparable effects in these animal models. nih.gov Future research will continue to refine these models, potentially integrating advanced PK-PD modeling and real-time biomarker monitoring, to enhance their predictive power for human clinical responses.

Exploring Novel Therapeutic Applications Beyond Parkinson's Disease (within the scope of D2/D3 agonism)

While this compound is primarily investigated for Parkinson's disease, the broader scope of D2/D3 agonism extends to other neuropsychiatric and neurodegenerative conditions, offering avenues for novel therapeutic applications. Dopamine D2 and D3 receptors are critical targets in the central nervous system, and their modulation is relevant for a range of disorders. nih.govresearchgate.net

Future research could explore the utility of this compound and its derivatives in conditions where D2/D3 receptor dysregulation is implicated. For instance, potent bivalent agonists or antagonists for dopamine receptors, including those derived from this compound, might find therapeutic use in neuropsychiatric diseases like schizophrenia. nih.govresearchgate.net While partial D2 agonists like aripiprazole (B633) are already used in schizophrenia, the specific D2/D3 selectivity and biased agonism profiles of this compound derivatives could offer advantages in terms of efficacy and side effect profiles. benthamopen.com

The precise D2/D3 agonism offered by this compound could be leveraged to investigate its potential in other neurodegenerative disorders beyond Parkinson's disease, where dopaminergic system dysfunction plays a role. The development of ligands with specific signaling biases, as discussed in Section 7.1, could open doors to treatments that selectively target therapeutic pathways while minimizing undesirable effects, thus expanding the therapeutic landscape for D2/D3 agonists.

Q & A

Basic Research Questions

Q. How is 5-OH-DPAT synthesized and characterized for experimental use?

  • Methodological Answer :

  • Synthesis : this compound is synthesized via regioselective hydroxylation of 2-(N,N-di-n-propylamino)tetralin derivatives. Purity is validated using HPLC and mass spectrometry. For novel compounds, structural confirmation requires NMR (¹H/¹³C) and elemental analysis .
  • Characterization : Known compounds must cite prior literature for identity confirmation, while novel derivatives require full spectral data, melting points, and purity ≥95% (via HPLC) .
  • Example Data : In receptor binding assays, this compound exhibits subnanomolar affinity for D3 receptors (Ki = 0.2 nM), with selectivity over D2 receptors (Ki = 3.4 nM) .

Q. What experimental approaches determine this compound’s receptor selectivity?

  • Methodological Answer :

  • Radioligand Displacement Assays : Use [³H]-spiperone or [³H]-7-OH-DPAT in competitive binding studies with transfected HEK-293 cells expressing D2/D3 receptors. Calculate Ki values via Cheng-Prusoff equation .
  • Functional Assays : Measure cAMP inhibition (D3 receptor activation) or calcium mobilization (D2 receptor coupling) to confirm agonist efficacy .
  • Critical Step : Include negative controls (e.g., untransfected cells) and validate results with reference agonists like quinpirole .

Q. How does the S192A mutation in D3 receptors affect this compound binding?

  • Methodological Answer :

  • Site-Directed Mutagenesis : Introduce S192A mutation via PCR-based methods and verify with sequencing. Compare wild-type (WT) and mutant receptor binding in transfected cells .
  • Key Finding : The S192A mutation reduces this compound’s binding affinity by 18-fold due to loss of hydrogen bonding with Ser192 and disrupted π-stacking with His349 (Table 1) .

Table 1 : Binding Affinity of this compound in WT vs. S192A D3 Receptors

Receptor TypeKi (nM)Fold Change
WT D30.2
S192A D33.618× ↓
Source: Docking and binding assays

Advanced Research Questions

Q. How can molecular docking studies clarify this compound’s interaction with D3 receptors?

  • Methodological Answer :

  • Software : Use MOE (Molecular Operating Environment) with the AMBER10:EHT force field. Generate ligand-receptor complexes via induced-fit docking .
  • Key Interactions : Identify hydrogen bonds (e.g., Asp110 salt bridge, Ser192 hydroxyl) and π-stacking (His349). In S192A mutants, loss of these interactions explains reduced affinity (Fig. 4C-D) .
  • Validation : Compare docking scores (e.g., Gibbs free energy ΔG) with experimental Ki values. Discrepancies >1 log unit warrant re-evaluation of protonation states or water-mediated bonds .

Q. What optimizations improve this compound’s utility in PET imaging?

  • Methodological Answer :

  • Isomer Purity : Use chiral resolution to isolate the (S)-isomer, which has 10× higher D3 affinity than the (R)-isomer. This enhances striatal-to-cerebellum ratios in PET .
  • Radiolabeling : Optimize ¹¹C-methylation procedures to achieve specific activity >1000 Ci/mmol. Monitor radiochemical purity via radio-HPLC .
  • In Vivo Validation : Conduct time-activity curve analyses in non-human primates. Target a striatal uptake ratio ≥2:1 (Fig. 8) .

Q. How do iontophoretic parameters influence this compound’s transdermal flux?

  • Methodological Answer :

  • Experimental Setup : Use Franz diffusion cells with porcine skin. Apply current densities of 0.1–0.5 mA/cm² and donor concentrations of 1–10 mM .
  • Key Variables :
  • Electroosmotic Flow : Measure using acetaminophen as a marker. Linear correlation (R² >0.95) confirms minimal interference with this compound flux .
  • Buffer pH : Acceptor phase pH 7.4 maximizes flux (1.0 µmol/cm²/h) vs. pH 6.2 (0.2 µmol/cm²/h) due to reduced counter-ion competition .
  • Data Interpretation : Use nonlinear regression to model flux vs. donor concentration (saturation observed at >5 mM) .

Contradictions and Validation

  • D3 vs. D2 Selectivity : While this compound is D3-preferential, functional assays may show off-target D2 effects at high concentrations. Use low nM doses (<10 nM) to minimize cross-reactivity .
  • In Vivo vs. In Vitro Binding : PET studies with racemic ¹¹C-5-OH-DPAT underestimate target engagement compared to pure (S)-isomer data. Always report isomer composition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.